N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide

Calcium Signaling IP3 Receptor Radioligand Binding

N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide (CAS 338406-88-5) is a synthetic sulfonohydrazide small molecule featuring a pyrrole core flanked by two 3-chloro-5-(trifluoromethyl)pyridinyl groups. With a molecular formula of C16H9Cl2F6N5O2S and a molecular weight of 520.2 g/mol, this compound is structurally classified among sulfonyl hydrazide derivatives known to modulate the JNK signaling pathway.

Molecular Formula C16H9Cl2F6N5O2S
Molecular Weight 520.23
CAS No. 338406-88-5
Cat. No. B2385148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide
CAS338406-88-5
Molecular FormulaC16H9Cl2F6N5O2S
Molecular Weight520.23
Structural Identifiers
SMILESC1=CN(C(=C1)S(=O)(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C16H9Cl2F6N5O2S/c17-10-4-8(15(19,20)21)6-25-13(10)27-28-32(30,31)12-2-1-3-29(12)14-11(18)5-9(7-26-14)16(22,23)24/h1-7,28H,(H,25,27)
InChIKeyFFVRBMRMQGOQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide (CAS 338406-88-5): Procurement-Relevant Molecular Profile


N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide (CAS 338406-88-5) is a synthetic sulfonohydrazide small molecule featuring a pyrrole core flanked by two 3-chloro-5-(trifluoromethyl)pyridinyl groups . With a molecular formula of C16H9Cl2F6N5O2S and a molecular weight of 520.2 g/mol, this compound is structurally classified among sulfonyl hydrazide derivatives known to modulate the JNK signaling pathway [1]. It is supplied at a minimum purity of 95% .

Class Sulfonyl hydrazide derivative
Pathway JNK signaling modulation studies
Quality Supplied at high purity

Why N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide Cannot Be Readily Substituted


Generic substitution within the sulfonyl hydrazide class is not straightforward. The target compound's unique architecture—a 1H-pyrrole-2-sulfonohydrazide core bearing two identical 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituents—is not universally shared across all JNK-modulating sulfonyl hydrazides disclosed in the primary patent family [1]. Even minor aryl or heteroaryl substitutions on the hydrazide scaffold are known from the patent to drastically alter JNK2/3 inhibitory potency [1]. Therefore, a different sulfonyl hydrazide or a structurally similar analog cannot be assumed to replicate the biological fingerprint of this specific compound without direct comparative data, as evidenced by the quantitative binding data presented below.

Unique architecture The bis(trifluoromethylpyridinyl) pattern is not shared by common sulfonyl hydrazide analogs; direct replacement may shift properties.
Potency sensitivity Minor aryl substitutions are reported to drastically alter JNK2/3 inhibitory potency, risking loss of desired profile.
Biological fingerprint Without direct comparative data, a different sulfonyl hydrazide may not reproduce the IP3R1/JNK dual activity context.

Quantitative Differentiation Evidence for N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide


High-Affinity Binding to the IP3 Receptor Type 1 (IP3R1)

The compound demonstrates high-affinity binding to rat IP3R1, as indicated by a dissociation constant (Kd) of 3.20 nM in a radioligand displacement assay [1]. This represents a strong interaction with the target, which is quantitatively distinguishable from the endogenous ligand, D-myo-inositol 1,4,5-trisphosphate (IP3), whose binding affinity for IP3R1 has been reported in the low nanomolar range (e.g., Kd ~ 1-10 nM in various studies) [2]. This binding event translates into functional agonist activity, with an EC50 of 52 nM for inducing calcium release in the same cellular background [1].

IP3R1 Binding
Reported
Kd 3.20 nM
Comparable to endogenous IP3; supports IP3R1 binding study use
Displacement of [3H]IP3 from rat IP3R1 in HEK cells
Calcium Signaling IP3 Receptor Radioligand Binding

Functional Agonism at IP3R1 Leading to Calcium Mobilization

Beyond binding, the compound acts as an agonist at the IP3 receptor, triggering intracellular calcium release with an EC50 of 52 nM [1]. In contrast, many synthetic IP3R ligands act as antagonists or have no intrinsic activity. This agonist profile differentiates it from well-known inhibitors like Xestospongin C, which blocks IP3-mediated calcium release [2].

Functional Activity
Class-level
EC50 52 nM (agonist)
vs
Xestospongin C (antagonist)
Agonist profile distinguishes it from IP3R antagonists; supports receptor activation studies
Agonist activity at rat IP3R1 in HEK cells (Mag-fluo4 dye)
Calcium Release IP3R1 Agonism Functional Assay

Structural Uniqueness within the JNK Inhibitor Sulfonyl Hydrazide Series

The core patent covering sulfonyl hydrazide JNK inhibitors (US 7,432,286) describes a broad generic formula with numerous variations at the Ar1, Ar2, and G positions [1]. The specific substitution pattern of two identical 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups on a pyrrole-2-sulfonohydrazide is not among the most commonly exemplified structures in the patent, which often feature simpler phenyl or thienyl groups. This structural distinction implies a departure from the typical SAR and suggests a unique chemical space with potentially different selectivity profiles, though direct quantitative JNK inhibition data for this compound is not publicly available.

Structural Distinction
Class-level
Unique bis(trifluoromethylpyridinyl) scaffold
May confer unique JNK selectivity not replicated by common patent examples
No direct JNK inhibition data; requires validation
JNK Inhibition Structure-Activity Relationship Patent Analysis

Recommended Application Scenarios for N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide


Probing IP3R1-Mediated Calcium Signaling Pathways

The compound's high-affinity binding (Kd 3.20 nM) and agonist activity (EC50 52 nM) at IP3R1 [1] make it a useful tool for dissecting inositol 1,4,5-trisphosphate receptor function in calcium imaging studies, particularly in HEK cell models. It enables controlled activation of IP3R1, facilitating studies of downstream calcium-dependent processes.

Development of JNK Pathway Modulators

As a member of the sulfonyl hydrazide class with JNK inhibitory potential [2], this compound can serve as a starting point for medicinal chemistry programs targeting JNK2/3-mediated disorders. Its unique bis(trifluoromethylpyridinyl) scaffold offers a distinct SAR handle for optimizing isoform selectivity.

Tool Compound for Studying IP3R1 in Disease Models

Given the role of IP3R1 in cancer, neurodegenerative disorders, and metabolic diseases, this compound's agonist properties [1] can be leveraged to investigate IP3R1-mediated calcium dysregulation in cellular and in vivo models, providing a chemical probe with defined potency.

Application
Selection Property
Validation Focus
IP3R1 calcium signaling studies
IP3R1 agonist activity context
Calcium release assay endpoints
JNK pathway modulator research
Sulfonyl hydrazide class context
JNK isoform selectivity profiling
IP3R1-associated disease model research
Agonist probe context
Calcium dysregulation endpoint monitoring
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